molecular formula C19H15N3O3S B12025537 (5E)-5-(2,3-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2,3-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12025537
M. Wt: 365.4 g/mol
InChI Key: WXVYJUUMIDIDIG-RVDMUPIBSA-N
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Description

“5-(2,3-DIMETHOXYBENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE” is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,3-DIMETHOXYBENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE” typically involves the condensation of 2,3-dimethoxybenzaldehyde with a thiazolotriazole derivative under specific reaction conditions. The reaction may require a catalyst and is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “5-(2,3-DIMETHOXYBENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazole Derivatives: Compounds with similar structures and properties.

    Benzylidene Derivatives: Compounds containing the benzylidene moiety.

Uniqueness

“5-(2,3-DIMETHOXYBENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-10-6-9-13(16(14)25-2)11-15-18(23)22-19(26-15)20-17(21-22)12-7-4-3-5-8-12/h3-11H,1-2H3/b15-11+

InChI Key

WXVYJUUMIDIDIG-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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